1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features but different biological activities.
1-(3-chlorophenyl)piperazine (mCPP): A psychoactive compound with a similar chlorophenyl group.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit diverse biological activities.
Uniqueness
1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure and the presence of both chlorophenyl and phenyl groups.
Properties
Molecular Formula |
C16H13ClN4O |
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Molecular Weight |
312.75 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c1-11-18-15(16(22)19-13-7-3-2-4-8-13)20-21(11)14-9-5-6-12(17)10-14/h2-10H,1H3,(H,19,22) |
InChI Key |
GXZNBYOYGFAXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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